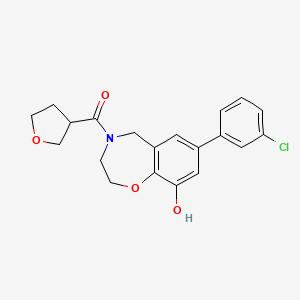![molecular formula C12H12ClFN4OS B5500145 N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest involves a series of reactions, where specific substituents are introduced at strategic positions of the base molecule to achieve the desired chemical structure. For instance, compounds with a similar structure have been synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, confirming the structure through 1H NMR, IR, and Mass spectra techniques (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to our chemical of interest is often determined using techniques like 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis. These methods provide detailed insights into the arrangement of atoms within the molecule and the configuration of its functional groups, aiding in the understanding of its chemical behavior and interactions (Ping, 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds like "N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide" often include substitutions and modifications that enhance or modify their chemical properties. For example, the radiosynthesis of chloroacetanilide herbicide and a dichloroacetamide safener involves reductive dehalogenation and further chemical treatments to achieve high specific activity for studies on metabolism and mode of action (Latli & Casida, 1995).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their stability, solubility, and reactivity. These properties are often influenced by the molecular structure and the nature of substituents present in the compound. Techniques like X-ray single-crystal analysis help in understanding these aspects by providing detailed insights into the crystal structure and arrangement of molecules (Ping, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies focus on the synthesis of similar compounds, emphasizing their potential as pesticides or for biological applications. For example, research on derivatives of N-(3-chloro-4-fluorophenyl) compounds with anti-inflammatory activity has been reported, indicating the chemical versatility and potential therapeutic applications of such compounds (K. Sunder & Jayapal Maleraju, 2013). The synthesis process often involves multiple steps, including reactions with various substituted acetamides, and is characterized using techniques like NMR, IR, and mass spectra.
Potential Antifungal and Antitumor Applications
Compounds with structural similarities have been studied for their antifungal and antitumor activities. For instance, triazole-oxadiazole compounds have been synthesized and evaluated for their in vitro antifungal activity against Candida species. Some derivatives showed potent antifungal effects, suggesting the potential of similar structures for developing new antifungal agents (B. Çavușoğlu, L. Yurttaş & Z. Cantürk, 2018). Furthermore, derivatives of 1,2,4-triazole have been evaluated for their inhibitory activity against the mushroom tyrosinase, with some showing significant inhibitory activity, indicating potential applications in melanogenesis inhibition (Mubashir Hassan et al., 2022).
Antimicrobial Activity
Research on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has explored their antimicrobial properties. These studies have synthesized various derivatives and evaluated their activity against bacteria and fungi, showing some compounds exhibit antimicrobial activity, which highlights the potential of such compounds in antimicrobial applications (N. Badiger et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN4OS/c1-7-16-17-12(18(7)2)20-6-11(19)15-10-4-3-8(13)5-9(10)14/h3-5H,6H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOMWVULTVIYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)
![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)
![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)
![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)
![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
